molecular formula C11H10ClN7O4 B391553 [(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino] N-(4-chlorophenyl)carbamate

[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino] N-(4-chlorophenyl)carbamate

Cat. No.: B391553
M. Wt: 339.69g/mol
InChI Key: NFBTUZHKZONFII-APSNUPSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino] N-(4-chlorophenyl)carbamate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino] N-(4-chlorophenyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino] N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized products .

Scientific Research Applications

[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino] N-(4-chlorophenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino] N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino] N-(4-chlorophenyl)carbamate include other nitro-substituted tetraazoles and chloroaniline derivatives. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C11H10ClN7O4

Molecular Weight

339.69g/mol

IUPAC Name

[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino] N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C11H10ClN7O4/c1-7(6-18-15-10(14-17-18)19(21)22)16-23-11(20)13-9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H,13,20)/b16-7-

InChI Key

NFBTUZHKZONFII-APSNUPSMSA-N

SMILES

CC(=NOC(=O)NC1=CC=C(C=C1)Cl)CN2N=C(N=N2)[N+](=O)[O-]

Isomeric SMILES

C/C(=N/OC(=O)NC1=CC=C(C=C1)Cl)/CN2N=C(N=N2)[N+](=O)[O-]

Canonical SMILES

CC(=NOC(=O)NC1=CC=C(C=C1)Cl)CN2N=C(N=N2)[N+](=O)[O-]

Origin of Product

United States

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